(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H21NO4S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties of Polymers
- The compound has been used in the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit high thermal stability and are readily soluble in various polar solvents, making them suitable for creating transparent, flexible films (Hsiao et al., 2000).
Crystal Structure Analysis
- Research has been conducted on the synthesis and crystal structure of related compounds like Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. Such studies help in understanding the structural aspects of similar compounds (Naveen et al., 2007).
Enzymatic Aldol Additions
- The compound has been involved in studies related to enzymatic aldol additions, particularly in the synthesis of amino acid derivatives using pyruvate aldolases as catalysts (Hernández et al., 2017).
Synthesis of Amino Acid Derivatives
- Asymmetric syntheses of derivatives of this compound have been explored, leading to the development of enantiomerically pure compounds which are vital in the creation of pharmaceuticals and biologically active molecules (Xue et al., 2002).
Electropolymerization Studies
- The compound has played a role in the synthesis of new fluorescent polymers with potential applications in sensing metal cations, demonstrating its utility in the development of sensitive materials for analytical applications (Carbas et al., 2012).
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-9-10(8-12(16)13(17)18)7-11-5-4-6-21-11/h4-6,10,12H,7-9H2,1-3H3,(H,17,18)/t10-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKXYTWAAXBCMV-PWSUYJOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376068 | |
Record name | (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959575-44-1 | |
Record name | (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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